1-(Triethoxysilyl)methanamine

Description

Foundational Concepts of Organosilane Structures

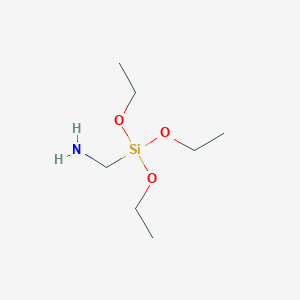

Organosilicon compounds, such as 1-(Triethoxysilyl)methanamine, are characterized by a silicon atom bonded to one or more organic groups. iust.ac.ir The silicon atom in these structures typically adopts a tetrahedral geometry, a result of sp3 hybridized orbitals. iust.ac.ir The defining feature of this compound is its molecular structure, which consists of a central silicon atom bonded to a methanamine group (-CH2NH2) and three ethoxy groups (-OCH2CH3). lookchem.comcymitquimica.com

The properties and reactivity of organosilanes are heavily influenced by the nature of the bonds to the silicon atom. The silicon-carbon bond is a stable covalent bond that forms the backbone of the organic functionality. zmsilane.com On the other hand, the silicon-oxygen bonds in the ethoxy groups are susceptible to hydrolysis. adhesivesmag.com This reaction, typically catalyzed by acid or base, involves the cleavage of the Si-O bond by water to form reactive silanol (B1196071) groups (Si-OH). unm.edubohrium.comnih.gov

These newly formed silanol groups can then undergo condensation reactions with other silanols, eliminating a molecule of water or alcohol to form stable siloxane bridges (Si-O-Si). zmsilane.comnih.gov This process of hydrolysis and condensation is fundamental to the utility of organosilanes, as it allows them to form polymeric networks and to covalently bond to inorganic surfaces rich in hydroxyl groups, such as glass and metals. adhesivesmag.comtandfonline.comresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 18306-83-7 |

| Molecular Formula | C7H19NO3Si |

| Molecular Weight | 193.32 g/mol |

| Boiling Point | 93 °C at 26 Torr |

| Appearance | Colorless to pale yellow liquid |

Interdisciplinary Significance of Aminosilanes in Chemical Research

Aminosilanes, a class of organosilanes featuring an amino functional group, hold considerable importance across various scientific and technological fields. Their dual reactivity, stemming from the amine and the hydrolyzable silyl (B83357) groups, allows them to act as molecular bridges between different types of materials. researchgate.net

The primary role of aminosilanes like this compound is as a coupling agent. lookchem.com They are instrumental in improving the adhesion and durability of composite materials by forming strong covalent bonds between inorganic fillers or reinforcements (like glass fibers) and organic polymer matrices. lookchem.comadhesivesmag.com This enhancement of interfacial bonding leads to materials with superior mechanical properties.

In the realm of materials science, aminosilanes are widely employed for surface modification. acs.orgontosight.ai By treating a substrate with this compound, its surface can be functionalized with primary amine groups. This chemical alteration can change the surface's properties, for example, by preparing it for the subsequent attachment of other molecules. This technique is crucial in the development of advanced materials for chromatography, sensors, and biotechnological applications where the immobilization of biomolecules is required. acs.org The presence of the reactive amine group allows for further chemical transformations, making it a versatile platform for creating a wide array of functional surfaces. zmsilane.com

Strategic Design of Organosilane Precursors for Functional Materials

The creation of functional materials with specific, tailored properties relies heavily on the strategic design of organosilane precursors. The choice of both the organic functional group and the hydrolyzable groups attached to the silicon atom is a critical determinant of the final material's characteristics and performance. acs.org

In this compound, the methanamine group provides a reactive primary amine functionality, while the triethoxysilyl group offers a controlled rate of hydrolysis and condensation. cymitquimica.com The rate of hydrolysis of the alkoxy groups is a key parameter in the processing of these materials and is influenced by factors such as the type of catalyst and the pH of the medium. unm.edu The reaction generally proceeds faster under acidic or basic conditions compared to a neutral pH. unm.edu

The synthesis of organosilane precursors is a cornerstone of this design process. For instance, a common route for producing aminosilanes involves the reaction of an appropriate amine-containing compound with a triethoxysilane (B36694). ontosight.ai This allows for the creation of a diverse library of precursors with different functionalities. By carefully selecting the organofunctional group, materials can be engineered for specific applications, such as providing corrosion resistance, altering surface energy, or acting as a crosslinking agent to improve the mechanical properties of polymers. zmsilane.comresearchgate.net This molecular-level control enables the development of high-performance materials for a vast range of applications, from coatings and adhesives to advanced electronics. ontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

triethoxysilylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NO3Si/c1-4-9-12(7-8,10-5-2)11-6-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWWCTUMLAVVQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CN)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572738 | |

| Record name | 1-(Triethoxysilyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18306-83-7 | |

| Record name | 1-(Triethoxysilyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Pathways of 1 Triethoxysilyl Methanamine

Hydrolysis and Condensation Kinetics of Triethoxysilyl Moieties

The polymerization of organoalkoxysilanes like 1-(triethoxysilyl)methanamine is a complex process involving hydrolysis and condensation reactions. mdpi.com These reactions are fundamental to the formation of polysiloxane materials and their final properties are highly dependent on the kinetics of these processes. mdpi.com

Detailed Mechanisms of Silanol (B1196071) Formation

Si(OCH₂CH₃)₃R + 3H₂O → Si(OH)₃R + 3CH₃CH₂OH (where R is the aminomethyl group, -CH₂NH₂)

This hydrolysis is a nucleophilic substitution reaction where water attacks the silicon atom. The reaction can be catalyzed by either acids or bases. gelest.com

Acid-catalyzed mechanism: Under acidic conditions, a proton (H+) attacks the oxygen atom of an ethoxy group, making it a better leaving group (ethanol). A water molecule then attacks the more electrophilic silicon atom.

Base-catalyzed mechanism: In a basic medium, a hydroxide (B78521) ion (OH-) directly attacks the silicon atom, leading to a pentacoordinate intermediate. mdpi.com This is followed by the departure of an ethoxide ion, which then abstracts a proton from a water molecule to form ethanol (B145695).

Polycondensation Reactions to Form Siloxane Networks

Once silanol groups are formed, they can undergo condensation reactions to form siloxane bonds (Si-O-Si), releasing a molecule of water or ethanol. mdpi.com There are two main types of condensation reactions:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. Si-OH + HO-Si → Si-O-Si + H₂O

Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed ethoxy group to form a siloxane bond and an ethanol molecule. Si-OH + CH₃CH₂O-Si → Si-O-Si + CH₃CH₂OH

These condensation reactions lead to the formation of dimers, oligomers, and eventually a cross-linked three-dimensional siloxane network. mdpi.comnih.gov The structure of the resulting polymer can range from linear or cyclic chains to highly crosslinked gels. mdpi.com

Influence of Reaction Conditions (pH, Solvent Environment) on Oligomerization and Polymerization

The kinetics of both hydrolysis and condensation, and consequently the structure of the final polymeric material, are significantly influenced by several reaction parameters. mdpi.com

pH: The pH of the reaction medium is a critical factor. mdpi.comresearchgate.net

Acidic conditions (low pH): Generally favor the hydrolysis reaction over condensation. This leads to the formation of more silanol monomers and smaller, less branched oligomers. researchgate.net The isoelectric point of many silanes is around pH 2-4, where condensation is slowest.

Neutral conditions: Both hydrolysis and condensation rates are generally slow. researchgate.netcolab.ws

Alkaline conditions (high pH): Accelerate the condensation reaction significantly, often leading to the rapid formation of larger, more highly cross-linked polymers and potentially gelation. mdpi.com

Solvent: The solvent system plays a crucial role in homogenizing the reactants (alkoxysilane and water) and influencing reaction rates. mdpi.com

Polar protic solvents (e.g., ethanol, methanol) can participate in hydrogen bonding and affect the stability of intermediates. The type of alcohol used as a solvent can influence the hydrolysis rate. mdpi.com

Aprotic solvents are generally considered inert but can still affect the solubility of the reactants and the stability of ionic species. mdpi.com

Water/Silane (B1218182) Ratio: The stoichiometric amount of water required for complete hydrolysis of a trialkoxysilane is 1.5 moles per mole of silane. However, the water to silane ratio (r) is a key parameter controlling the reaction. Increasing the water content generally enhances the hydrolysis rate up to a certain point. mdpi.com

Catalyst: The type and concentration of the catalyst (acid or base) have a direct impact on the reaction rates. mdpi.com

Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation, but can also lead to side reactions.

Reactivity of the Aminomethyl Functional Group

The aminomethyl group (-CH₂NH₂) in this compound provides a site for a variety of chemical interactions, acting as a nucleophile and participating in interfacial bonding.

Nucleophilic Characteristics and Interactions with Organic Substrates

The primary amine of the aminomethyl group is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to react with a range of electrophilic organic substrates.

Reactions with Carbonyl Compounds: The aminomethyl group can react with aldehydes and ketones to form imines (Schiff bases).

Reactions with Epoxides: The amine can act as a nucleophile to open epoxide rings, forming a new carbon-nitrogen bond and a hydroxyl group. shinetsusilicone-global.comontosight.ai This reaction is fundamental in creating hybrid organic-inorganic materials by reacting with epoxy resins. shinetsusilicone-global.com

Reactions with Isocyanates: The amine group readily reacts with isocyanate groups to form urea (B33335) linkages, a key reaction in the formation of polyurethane-siloxane hybrid materials. shinetsusilicone-global.com

Alkylation Reactions: The amine can be alkylated by reacting with alkyl halides.

The reactivity of the aminomethyl group makes this compound a valuable coupling agent and crosslinker in various polymer systems. dakenchem.com

Interfacial Chemical Bonding in Hybrid Systems

The dual functionality of this compound allows it to act as a molecular bridge between inorganic and organic materials, a key characteristic of silane coupling agents. dakenchem.comcymitquimica.com

Bonding to Inorganic Substrates: The triethoxysilyl group, after hydrolysis to silanols, can form strong, covalent siloxane bonds (Si-O-Substrate) with hydroxyl groups present on the surface of inorganic materials like glass, silica (B1680970), and metal oxides. kglmeridian.comacs.org This surface modification enhances the adhesion between the organic polymer and the inorganic substrate. dakenchem.com

Interaction with Organic Polymers: The aminomethyl group can form covalent bonds with the organic matrix through the reactions described in the previous section (e.g., with epoxy or isocyanate groups). shinetsusilicone-global.com It can also participate in non-covalent interactions such as hydrogen bonding, which further strengthens the interface. acs.org

Mechanistic Studies of Silane Coupling Agent Action

The primary function of an aminosilane (B1250345) like this compound is to act as a molecular bridge, or coupling agent, between inorganic substrates (e.g., glass, metal oxides) and organic polymers. This action is achieved through a sequence of reactions at the interface.

The formation of a durable, covalent bond between this compound and an inorganic substrate is a multi-step process, primarily involving hydrolysis and condensation reactions. nih.govnih.gov

Hydrolysis: The process begins with the hydrolysis of the ethoxy groups (-OC₂H₅) attached to the silicon atom in the presence of water. This reaction replaces the alkoxy groups with hydroxyl groups, forming a reactive silanetriol intermediate (methanaminylsilanetriol). This step is often the rate-determining step and can be catalyzed by acids or bases. dtic.milnih.gov The amine functionality of the silane molecule can itself catalyze this reaction. dtic.mil Si(OR)₃-R' + 3H₂O → Si(OH)₃-R' + 3R-OH

Condensation: The newly formed silanol groups (Si-OH) are highly reactive and can condense in two ways:

Intermolecular Condensation: They can react with other silanol molecules to form stable siloxane (Si-O-Si) bridges, leading to the formation of oligomeric structures or a cross-linked network on the surface. nih.govnih.gov

Interfacial Condensation: More importantly for adhesion, the silanol groups react with hydroxyl groups present on the surface of inorganic substrates (e.g., -OH groups on silica or metal oxides). This reaction forms a strong, covalent Si-O-Substrate bond and releases a molecule of water. researchgate.netmdpi.com

The result is a continuous chain of covalent bonds extending from the inorganic substrate to the silane molecule, effectively grafting the silane onto the surface. specialchem.com The density and stability of this interfacial layer are critical for the performance of the coupling agent. Studies on similar aminosilanes have shown that increasing the reaction temperature can promote the conversion of initial hydrogen bonds to covalent Si-O-Fe bonds on steel surfaces, with a significant increase in covalent bond formation observed between 75°C and 100°C. acs.orgvub.ac.be

Hydrogen Bonding: This is a dominant intermolecular force. The silanol groups of the hydrolyzed this compound can form strong hydrogen bonds with the hydroxyl groups on the substrate surface. nih.govmdpi.com Similarly, the primary amine group (-NH₂) is a strong hydrogen bond donor and acceptor and can interact with surface hydroxyls. nih.govacs.org These hydrogen bonds are critical for the initial physisorption of the silane, correctly orienting it for subsequent covalent bond formation.

The combination of these forces creates a robust and complex interphase region. The initial adhesion is governed by physisorption (hydrogen bonding, van der Waals forces), which is then consolidated by the irreversible formation of chemisorbed covalent linkages. dtic.milspecialchem.com

Reaction Kinetics and Thermodynamic Analysis

Hydrolysis Rate: The hydrolysis rate of alkoxysilanes is strongly dependent on pH. In acidic conditions, the reaction is typically faster. colab.ws For aminosilanes, the amine group itself acts as a catalyst, meaning hydrolysis can proceed readily even in neutral water. dtic.mil Studies on (3-aminopropyl)dimethylmethoxysilane (B1222537) (APDMS) showed that the reaction is second-order with respect to the aminosilane, where a second silane molecule acts as a catalyst for the reaction. nih.govacs.org

Condensation Rate: The rate of silanol condensation to form siloxane bonds is also highly dependent on pH, concentration, and temperature. dtic.mil The silanols produced by hydrolysis in pure water tend to be more stable than those in alcoholic solvent mixtures, where they are more susceptible to self-condensation. colab.ws

The table below presents representative hydrolysis rate constants for related silane compounds under specific conditions to illustrate the magnitude and dependencies of these reactions.

| Compound | Reaction | Solvent | Catalyst / pH | Rate Constant (k) | Reference |

| Tetraethoxysilane (TEOS) | Hydrolysis | Dioxane | HCl | 3.06 x [HCl]⁻¹ M⁻¹ min⁻¹ at 20°C | nih.gov |

| Tetraethoxysilane (TEOS) | Hydrolysis | Aqueous | H⁺ | 4.6 x [H⁺]⁻¹ M⁻¹ min⁻¹ at 39°C | nih.gov |

| Various Organosilanes | Hydrolysis | Not Specified | HCl | 5.5 to 97 mM⁻¹ h⁻¹ | nih.gov |

This table is for illustrative purposes, showing data for analogous compounds.

The temperature dependence of the reaction rate constant (k) is described by the Arrhenius equation:

k = A * e-Ea/RT

where Eₐ is the activation energy, A is the pre-exponential factor, R is the universal gas constant, and T is the absolute temperature. libretexts.org The activation energy represents the minimum energy required for a reaction to occur, while the pre-exponential factor relates to the frequency of correctly oriented collisions. libretexts.orgwikipedia.org

For the reaction of an aminosilane with a silica surface, dynamic calculations have been shown to provide activation energy estimations that are in better agreement with experimental results than non-dynamic calculations. This is because the rate-limiting proton transfer step can occur extremely quickly (on the order of femtoseconds). nih.govacs.org For many common chemical reactions, the activation energy is approximately 50 kJ/mol. doubtnut.com

The Eyring equation from transition state theory provides a more detailed relationship, linking the rate constant to the Gibbs free energy of activation (ΔG‡), which is composed of enthalpic (ΔH‡) and entropic (ΔS‡) contributions. wikipedia.org

k = (kₑT / h) * e-ΔG‡/RT

where Eₐ ≈ ΔH‡ + RT. libretexts.org

The table below shows representative activation energy values for related processes.

| Reaction System | Process | Activation Energy (Eₐ) | Notes | Reference |

| General Chemical Reactions | Generic Reaction | ~50 kJ/mol | A typical approximate value. | doubtnut.com |

| APDMS + Silsesquioxane Silanol | Silanization | Agreement with dynamic calculations | H⁺ transfer is the limiting stage. | nih.govacs.org |

| Unimolecular reaction (2-hr half-life) | Generic Reaction | ~23 kcal/mol (~96 kJ/mol) | Illustrative value for Gibbs energy of activation (ΔG‡). | wikipedia.org |

This table provides representative values from analogous or general systems to frame the expected thermodynamic parameters.

Solvent and temperature profoundly impact the kinetics of silanization by influencing reactant solubility, intermediate stability, and the energy of the transition state.

Solvent Effects: The choice of solvent can dramatically alter reaction rates. Studies comparing the reaction of an aminosilane in a non-polar solvent (hexane) versus a polar aprotic solvent (tetrahydrofuran, THF) found the reaction to be much faster in hexane. nih.govacs.orgresearchgate.net This is attributed to the competitive hydrogen bonding of the polar THF with the silanol groups, which interferes with the formation of the necessary pre-reaction complex between the silane and the substrate. nih.govacs.org In aqueous or mixed aqueous-organic systems, the concentration of water is critical, as it is a necessary reactant for hydrolysis but can also affect condensation pathways. nih.govmdpi.com

In some aminosilane systems studied in hexane, an unusual phenomenon was observed: above a certain temperature (e.g., 245 K), the reaction rate decreased with increasing temperature. This was explained by a reduction in the stability of the pre-reaction complex at higher temperatures. nih.govacs.org

At deposition temperatures from 25°C to 90°C, higher temperatures can accelerate the reaction, but may also lead to the formation of thicker, less-ordered multilayers due to increased vertical polymerization or agglomeration, rather than a desirable monolayer. nih.gov

Curing at elevated temperatures (e.g., 80-110°C) is often a final step to drive the condensation reaction to completion, forming stable covalent linkages and removing residual water and alcohol byproducts. mdpi.com

The following table summarizes the observed effects of solvent and temperature on aminosilane reaction kinetics.

| Parameter | Effect on Reaction | Mechanism / Notes | Reference |

| Solvent | |||

| Polar (e.g., THF) | Decreases rate compared to non-polar | Competes for hydrogen bonding, hindering pre-reaction complex formation. | nih.govacs.org |

| Non-polar (e.g., Hexane) | Increases rate compared to polar | Less interference with silane-substrate interactions. | nih.govacs.org |

| Water | Essential for hydrolysis | Can promote agglomeration or multilayer formation if concentration is not optimized. | nih.govmdpi.com |

| Temperature | |||

| Increasing Temperature | Generally increases rate | Provides energy to overcome activation barrier (Eₐ). | libretexts.org |

| Increasing Temperature | Can decrease rate (in some systems) | Reduces stability of exothermic pre-reaction complexes. | nih.govacs.org |

| Increasing Temperature | Can promote multilayer formation | Accelerates vertical polymerization and agglomeration. | nih.gov |

| Curing Temperature (e.g., >100°C) | Drives reaction to completion | Promotes final condensation to covalent bonds and removes byproducts. | mdpi.comacs.org |

Applications in Advanced Materials Science and Engineering

Synthesis of Organic-Inorganic Hybrid Materials via Sol-Gel Processes

The sol-gel process is a versatile wet-chemical technique for fabricating inorganic and hybrid materials. wikipedia.orgmdpi.com It involves the transition of a system of molecular precursors (a sol) into an integrated, three-dimensional network (a gel). wikipedia.orgnih.gov For organoalkoxysilanes like 1-(Triethoxysilyl)methanamine, this process provides a powerful route to create organic-inorganic hybrid materials where organic functionalities are incorporated into a stable silica (B1680970) network at the molecular level. smolecule.comnih.govmendeley.com

Hydrolytic Sol-Gel Routes for this compound-Derived Hybrid Silicas

The conventional and most widely used sol-gel pathway is the hydrolytic route. This process for this compound involves two primary, often simultaneous, reactions: hydrolysis and condensation. mdpi.comresearchgate.net

Hydrolysis: The process is initiated by the hydrolysis of the ethoxy (-OCH2CH3) groups attached to the silicon atom in the presence of water. This reaction, which can be catalyzed by either an acid or a base, replaces the alkoxy groups with hydroxyl (-OH) groups, forming reactive silanols and releasing ethanol (B145695) as a byproduct. researchgate.netmdpi.com

Condensation: The newly formed silanol (B1196071) groups are highly reactive and undergo condensation reactions with other silanols or remaining ethoxy groups. researchgate.net This polycondensation process results in the formation of stable siloxane (Si-O-Si) bonds, which build the inorganic silica backbone of the material. nih.gov

Throughout this process, the aminomethane group (-CH2NH2) remains covalently bonded to the silicon atom and becomes an integral part of the final silica network. This results in an amine-functionalized hybrid silica material, where the properties of the robust inorganic matrix are combined with the chemical reactivity of the organic amine groups. smolecule.com The reaction conditions, including pH, water-to-silane ratio, catalyst, temperature, and solvent, are critical parameters that kinetically control the hydrolysis and condensation rates, thereby influencing the final structure and properties of the hybrid material. mdpi.com

Non-Hydrolytic Sol-Gel Synthesis of Amine-Functionalized Silica Architectures

As an alternative to traditional aqueous methods, non-hydrolytic sol-gel (NHSG) processes offer a powerful approach for synthesizing amine-functionalized silica materials, often yielding materials with distinct properties. researchgate.net These methods operate in water-free environments, utilizing reactions between silicon precursors and oxygen donors other than water. utb.cz

Common NHSG routes for incorporating amine functionalities include:

Ester Elimination: This route involves the reaction of a silicon precursor like silicon tetraacetate (Si(OAc)4) with an amine-functionalized alkoxysilane. The condensation proceeds through the elimination of a volatile ester, such as methyl acetate, to form the Si-O-Si network. utb.czchemrxiv.org

Alkyl Halide Elimination: In this pathway, a silicon halide, such as silicon tetrachloride (SiCl4), reacts with the amine-functionalized alkoxysilane. The reaction eliminates an alkyl halide (e.g., methyl chloride), driving the formation of the hybrid gel. chemrxiv.orgnih.gov

A key advantage of the NHSG method is its ability to produce highly porous, high-surface-area materials in a single, template-free step. utb.czchemrxiv.org Research has demonstrated the synthesis of amine-functionalized silica with exceptional textural properties via NHSG. utb.cz

Table 1: Properties of Amine-Functionalized Silica via Non-Hydrolytic Sol-Gel (NHSG) Synthesis

| Precursors | Synthesis Route | Surface Area (m²/g) | Pore Volume (cm³/g) | Source |

|---|---|---|---|---|

| Silicon Tetraacetate & Tertiary Amine Silanes | Ester Elimination | Up to 776 | Up to 1.58 | chemrxiv.orgchemrxiv.org |

| Silicon Tetrachloride & Tertiary Amine Silanes | Alkyl Halide Elimination | Not specified | Not specified | chemrxiv.org |

These non-hydrolytic methods provide excellent control over the final material's composition and homogeneity, as differential hydrolysis and condensation rates of various precursors are not a concern. researchgate.netmdpi.com

Controlling Mesostructure and Network Connectivity in Hybrid Materials

The final architecture of hybrid materials derived from this compound is highly dependent on the synthesis parameters, which allows for precise control over the mesostructure and network connectivity.

In Hydrolytic Systems: The structure is governed by factors that influence the relative rates of hydrolysis and condensation. For instance, acid catalysis tends to promote hydrolysis, leading to weakly branched, polymer-like networks. In contrast, base catalysis accelerates condensation, favoring the formation of more highly cross-linked, particulate, or colloidal structures. mdpi.com The concentration of precursors and the water/silane (B1218182) molar ratio are also pivotal in determining the degree of cross-linking and porosity. mdpi.com

In Non-Hydrolytic Systems: NHSG routes offer a different set of controls. The choice of solvent and reaction temperature can significantly impact the material's properties. For example, studies have identified that using toluene (B28343) as a solvent at temperatures between 160 and 180 °C is effective for reproducibly obtaining porous materials with preserved amine groups. utb.czchemrxiv.org The absence of water and its high surface tension during drying can prevent the pore collapse that often occurs in hydrolytic routes, leading to materials with higher surface areas and pore volumes. chemrxiv.org This allows for the creation of well-defined, homogeneous materials with controlled porosity without the need for structure-directing templates. ceitec.cz

Surface Modification and Interfacial Engineering

One of the most significant industrial and scientific applications of this compound is in surface modification and interfacial engineering. smolecule.com The compound's dual functionality enables it to act as a coupling agent, forming a durable bridge between inorganic substrates and organic polymers or coatings.

Tailoring Surface Properties of Inorganic Substrates

The triethoxysilyl group of this compound can react with hydroxyl groups present on the surfaces of many inorganic materials, such as glass, metals, and silica. This process, known as silanization, forms a covalent link that anchors the aminomethane moiety to the substrate surface. smolecule.commdpi.com

This surface modification can be used to:

Introduce Reactive Amine Groups: The tethered primary amine groups provide new, chemically reactive sites on the substrate surface. These groups can serve as anchor points for further chemical reactions, allowing for the covalent attachment of other molecules like biomolecules or catalysts.

Alter Surface Chemistry: The introduction of amine groups changes the surface's chemical nature, for example, by increasing its basicity and hydrophilicity. nih.gov This can be used to control the wetting properties of the surface or its interaction with other materials.

Create Functional Monolayers: Under controlled conditions, it is possible to form a close-packed monolayer of the silane on the substrate, creating a well-defined functional surface. researchgate.net

Enhancing Adhesion and Durability of Material Interfaces

As a coupling agent, this compound significantly improves the adhesion and durability of interfaces between dissimilar materials, particularly between inorganic fillers/substrates and organic polymer matrices or coatings.

The mechanism for this enhancement is multifaceted:

Covalent Bridging: The silane forms stable covalent bonds (e.g., Si-O-Substrate) with the inorganic surface and the amine group can interact or react with the organic polymer matrix, creating a strong chemical link across the interface. smolecule.com

Improved Wettability and Interfacial Energy: The silane treatment can improve the wetting of the inorganic surface by the organic polymer, leading to better interfacial contact and compatibility. nih.gov

Interpenetrating Networks: At the interface, the silane can form a cross-linked polysiloxane network that can interdiffuse with the polymer matrix. This interpenetrating network creates a diffuse and mechanically robust interfacial region, which dissipates stress and prevents delamination. dtic.mil

Research has demonstrated the profound impact of aminosilanes on adhesion. For instance, their use as an additive in coatings has been shown to significantly enhance coating adhesion and reduce corrosion at the metal-coating interface. google.com Similarly, silane-induced interfacial engineering on steel has been shown to enhance interfacial bonding strength by as much as 445% through a combination of improved wetting, chemical anchoring (Si-O-Fe bonds), and the formation of an infiltrated interlayer. nih.gov

Table 2: Impact of Adhesion Promoters on Coating Performance (Salt Spray Test)

| Adhesion Promoter | Dry Film Thickness (µm) | Scribe Creep Wd (mm) | Source |

|---|---|---|---|

| None (Comparative) | 87.0 | 72.5 | google.com |

| N-(3-(Trimethoxysilyl)propyl)ethylenediamine (Comparative Aminosilane) | 84.0 | 24.0 | google.com |

| Inventive Adhesion Promoter (Example 5) | 88.0 | 6.2 | google.com |

Note: Lower Wd value indicates less corrosion and better adhesion.

This ability to engineer robust and durable interfaces is critical in applications such as composites, adhesives, and protective coatings. google.comgoogle.com

Advanced Strategies for Controlled Surface Derivatization in Microarray Technology

The precise immobilization of biomolecules on a solid support is the foundation of microarray technology. Aminosilanes, including this compound, play a pivotal role in the surface modification of substrates like glass slides to facilitate this immobilization. nih.gov The primary amine group of the silane provides a reactive site for the covalent attachment of probes, such as DNA, oligonucleotides, or proteins. nih.govnih.gov

Furthermore, the stability of the silane layer is a critical concern, as the siloxane bonds are susceptible to hydrolysis, which can lead to the loss of immobilized biomolecules during hybridization and washing steps. acs.orgnih.gov Research has shown that the structure of the aminosilane (B1250345), particularly the length of the alkyl chain between the amine and the silicon atom, can influence the hydrolytic stability of the resulting layer. acs.org The use of dipodal silanes, which can form more bonds with the surface, has been explored as a method to enhance the stability of the functionalized surface compared to traditional monopodal silanes. nih.gov Blocking strategies, such as the use of bovine serum albumin (BSA), are also employed to minimize non-specific binding of target molecules to the aminated surface, thereby improving the specificity of the assay. nih.gov

Table 1: Comparison of Surface Functionalization Strategies for Microarrays

| Strategy | Description | Advantages | Challenges |

| Monolayer Deposition | Controlled reaction conditions (e.g., anhydrous solvents, elevated temperature) to promote a uniform single layer of aminosilane. | Uniform probe density, improved spot morphology, higher signal-to-noise ratio. | Sensitive to reaction conditions, potential for incomplete coverage. |

| Use of Dipodal Silanes | Employs silanes with two silicon-containing groups to increase the number of covalent bonds with the substrate surface. | Greatly improved hydrolytic stability of the functionalized layer, reduced loss of biomolecules. | May result in lower surface density of functional groups compared to monopodal silanes. |

| Post-Deposition Blocking | Treatment of the aminosilane-coated surface with agents like BSA to block unreacted amine groups. | Reduces non-specific binding of target molecules, lowers background fluorescence. | Incomplete blocking can still lead to background noise, potential for the blocking agent to interfere with probe-target interactions. |

| Vapor-Phase Silanization | Deposition of the aminosilane from the gas phase onto the substrate. | Can produce thin, uniform coatings. | May result in lower density and less hydrolytically stable layers compared to solution-phase deposition at elevated temperatures. acs.org |

Polymer Science and Composite Materials

In the realm of polymer science and composite materials, this compound and similar aminosilanes act as indispensable molecular bridges, enhancing the performance and durability of a wide range of materials.

Role of Aminosilanes in Polymer Crosslinking and Network Formation

Aminosilanes can participate in the crosslinking of polymers, leading to the formation of three-dimensional networks with improved mechanical and thermal properties. The amine functionality can react with various complementary functional groups within a polymer matrix, such as epoxides, isocyanates, and acrylates, to form covalent crosslinks. sinosil.comscribd.com Simultaneously, the triethoxysilyl groups can undergo hydrolysis and condensation reactions to form stable siloxane (Si-O-Si) bonds, creating an inorganic network within the organic polymer matrix. nih.gov This dual crosslinking mechanism contributes to increased material strength, stiffness, and thermal stability. hengdasilane.com The density of this crosslinked network can be controlled by factors such as the concentration of the aminosilane and the curing conditions. nih.gov The introduction of cross-linking agents is a common strategy to enhance the mechanical properties of polymers like polymethyl methacrylate (B99206) (PMMA). nih.govmdpi.com

Covalent Grafting and Functionalization of Polymer Chains

Covalent grafting of aminosilanes onto polymer backbones is a powerful method for modifying the surface properties and reactivity of polymers. This can be achieved through various techniques, including melt grafting, where the silane is reacted with the polymer at high temperatures, often in the presence of a free-radical initiator. researchgate.netdntb.gov.ua The amine group of the silane can also be used to initiate the polymerization of monomers, leading to the formation of graft copolymers. google.com This functionalization introduces reactive amine and silyl (B83357) groups onto the polymer chain, which can then be used for further chemical modifications or to improve compatibility with other materials. patexia.comrsc.org For instance, grafting aminosilanes onto polyolefins can improve their adhesion to other substrates and their compatibility with fillers. researchgate.net

Interfacial Adhesion Promotion in Organic-Inorganic Composites

Perhaps the most significant application of this compound is as an adhesion promoter at the interface between organic polymers and inorganic materials in composites. chemsilicone.comnbinno.com Inorganic fillers and reinforcements, such as glass fibers, silica, and metal oxides, are often incorporated into polymer matrices to enhance their mechanical properties. nbinno.com However, the inherent incompatibility between the hydrophilic inorganic surfaces and the hydrophobic organic polymers leads to poor interfacial adhesion, which can compromise the performance of the composite material. researchgate.net

Aminosilanes effectively bridge this gap. The triethoxysilyl groups hydrolyze to form silanol groups, which then condense with hydroxyl groups on the inorganic surface, forming strong, covalent Si-O-substrate bonds. nbinno.comacs.orgresearchgate.net The amine-terminated end of the silane molecule extends into the polymer matrix and can react with or physically entangle with the polymer chains, creating a robust link across the interface. nbinno.comacs.orgresearchgate.net This improved interfacial adhesion leads to more efficient stress transfer from the polymer matrix to the reinforcing filler, resulting in significantly enhanced mechanical properties, including tensile strength, impact resistance, and durability. nbinno.comnih.gov This principle is widely utilized in applications such as fiberglass-reinforced plastics, mineral-filled composites, and coatings for metals and other substrates. chemsilicone.comnbinno.com

Table 2: Mechanisms of Aminosilane Adhesion Promotion

| Mechanism Step | Description | Key Chemical Interactions |

| Hydrolysis | The triethoxysilyl groups of the aminosilane react with water to form reactive silanol (Si-OH) groups. | Si-O-C₂H₅ + H₂O → Si-OH + C₂H₅OH |

| Condensation | The silanol groups condense with hydroxyl (-OH) groups present on the surface of the inorganic material (e.g., glass, silica). | Si-OH + HO-Substrate → Si-O-Substrate + H₂O |

| Interfacial Bonding | The amine group at the other end of the silane molecule interacts with the organic polymer matrix. | Covalent bonding (e.g., with epoxy or isocyanate groups), hydrogen bonding, or physical entanglement. |

Advanced Functional Material Development

The versatility of this compound extends to the development of advanced functional materials with tailored properties for specific, high-technology applications.

Application in Rare Earth Element Selective Extraction

The selective extraction and separation of rare earth elements (REEs) are of critical importance for numerous modern technologies. rsc.org Adsorption-based methods using functionalized materials are gaining traction as a more environmentally friendly and efficient alternative to traditional solvent extraction. nih.govosti.gov Silica, with its high surface area and stable structure, serves as an excellent support material for creating selective adsorbents. core.ac.uk

By functionalizing the silica surface with chelating ligands, it is possible to create materials that can selectively bind to specific REEs. Aminosilanes, such as this compound, are frequently used to first modify the silica surface, providing anchor points for the subsequent attachment of these specialized ligands. osti.gov The amine groups themselves can also act as binding sites for REEs. nih.govazurewebsites.net The selectivity of these functionalized silica sorbents can be tuned by carefully designing the chelating ligands, controlling factors like the "bite angle" of the ligand, and optimizing the pH of the extraction solution. nih.govcore.ac.uk This approach allows for the separation of REEs into groups, such as heavy, middle, and light REEs, from aqueous sources like acid mine drainage. nih.govosti.gov Research has demonstrated that these functionalized silica materials can achieve high capacity and selective removal of REEs, even in the presence of competing ions. rsc.org

Based on a comprehensive review of available scientific literature, there is insufficient specific information regarding the application of "this compound" in the design and synthesis of heterogeneous catalysts and its specific integration into biosensor architectures for biomolecule immobilization. Research in these areas predominantly focuses on its longer-chain structural analog, (3-aminopropyl)triethoxysilane (APTES).

Therefore, to adhere strictly to the user's request of focusing solely on "this compound" and to maintain scientific accuracy without generalizing findings from other related compounds, it is not possible to generate a thorough and informative article on the specified topics at this time. Providing an article based on the applications of other aminosilanes would violate the explicit instructions provided.

Advanced Characterization Techniques for Aminosilane Based Systems

Spectroscopic Analysis for Structural and Chemical Elucidation

Spectroscopy is a fundamental tool for probing the chemical nature of 1-(Triethoxysilyl)methanamine and its derivatives. By examining the interaction of electromagnetic radiation with the material, detailed information about functional groups, bonding environments, and elemental composition can be obtained.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and monitor the progress of chemical reactions such as hydrolysis and condensation of this compound. nih.govxjtu.edu.cn The principle of FTIR is based on the absorption of infrared radiation by molecular vibrations. Specific bonds and functional groups absorb at characteristic frequencies, providing a molecular fingerprint of the sample.

In the context of this compound, FTIR can be used to track the disappearance of Si-O-C bonds from the ethoxy groups and the appearance of Si-O-Si bonds, indicating the formation of a polysiloxane network. researchgate.net The presence of the primary amine (-NH₂) group is also readily identifiable. In-line ATR-FTIR spectroscopy has proven to be a valuable tool for real-time monitoring of polysiloxane synthesis, allowing for precise process control. nih.gov

Key vibrational bands for this compound and its reaction products include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region for the primary amine.

C-H stretching: Found around 2850-2980 cm⁻¹ from the ethyl and methylene (B1212753) groups.

N-H bending (scissoring): Appears near 1600 cm⁻¹.

Si-O-C stretching: Strong absorptions are typically seen in the 1000-1100 cm⁻¹ range. researchgate.net

Si-O-Si stretching: As condensation proceeds, a broad and strong band develops in the 1000-1100 cm⁻¹ region, often overlapping with the Si-O-C signal.

The aminolysis of anhydrides by amines to form amides, a reaction relevant to the functionalization of surfaces with aminosilanes, can also be monitored by FTIR, tracking the disappearance of the anhydride (B1165640) peaks and the emergence of amide bands. nih.gov

Table 1: Characteristic FTIR Absorption Bands for this compound Systems

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3500 |

| C-H | Stretching | 2850 - 2980 |

| N-H | Bending | ~1600 |

| Si-O-C | Stretching | 1000 - 1100 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed atomic-level information about the molecular structure and the extent of condensation in silane-based systems. nih.govresearchgate.net By probing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment of ¹H, ¹³C, and ²⁹Si atoms.

¹H NMR: Proton NMR is used to identify and quantify the different types of protons in the molecule, such as those on the ethoxy groups (-OCH₂CH₃), the methylene bridge (-CH₂-), and the amine group (-NH₂). The hydrolysis of the ethoxy groups can be monitored by the disappearance of their characteristic signals and the appearance of signals from ethanol (B145695) and water.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each chemically distinct carbon atom gives a separate signal, allowing for the unambiguous assignment of the methylene and ethyl carbons.

²⁹Si NMR: Silicon-29 NMR is particularly powerful for studying the hydrolysis and condensation reactions of alkoxysilanes. nih.govresearchgate.netucsb.eduelsevierpure.com The chemical shift of the silicon nucleus is highly sensitive to the number of bridging oxygen atoms (Si-O-Si) attached to it. This allows for the differentiation of various species, commonly denoted as T⁰, T¹, T², and T³ for trifunctional silanes like this compound.

T⁰: Monomeric species, Si-C(OR)₃

T¹: Dimeric or terminal species, Si-C(OR)₂(OSi)

T²: Linear or cyclic species, Si-C(OR)(OSi)₂

T³: Fully condensed, cross-linked species, Si-C(OSi)₃

Solid-state NMR is also employed to characterize the structure of the final cured or grafted materials, providing insights into the local environment and connectivity of the silicon atoms in the polysiloxane network. nih.gov

Table 2: Representative NMR Chemical Shifts (δ) for Alkoxysilane Systems

| Nucleus | Functional Group/Species | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | -Si-O-CH₂-CH₃ | ~3.8 |

| ¹H | -Si-O-CH₂-CH ₃ | ~1.2 |

| ¹H | Si-CH ₂-NH₂ | ~2.5 - 3.0 |

| ¹³C | -Si-O-C H₂-CH₃ | ~58 |

| ¹³C | -Si-O-CH₂-C H₃ | ~18 |

| ²⁹Si | T⁰ (Monomer) | -40 to -50 |

| ²⁹Si | T¹ (End-group) | -50 to -60 |

| ²⁹Si | T² (Linear) | -60 to -70 |

Note: Exact chemical shifts can vary depending on the solvent, concentration, and specific molecular structure.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. thermofisher.com This makes it exceptionally well-suited for analyzing surfaces functionalized with this compound.

XPS works by irradiating a surface with X-rays and measuring the kinetic energy of the electrons that are emitted. The binding energy of these electrons is characteristic of the element and its chemical environment. High-resolution spectra of specific elements can reveal different oxidation states or bonding environments. aau.dk

For a surface treated with this compound, XPS can confirm the presence of silicon, carbon, oxygen, and nitrogen. mdpi.com Analysis of the high-resolution spectra provides more detailed information:

Si 2p: The binding energy of the Si 2p peak can distinguish between elemental silicon (Si⁰) and silicon in an oxide or siloxane environment (Si⁴⁺). A peak around 102-103.5 eV is characteristic of SiO₂ or silicate (B1173343) structures. aau.dkthermofisher.com

N 1s: The N 1s spectrum is crucial for confirming the presence and chemical state of the amine group. A primary amine typically shows a peak around 399-400 eV. researchgate.netresearchgate.net Protonated amines (-NH₃⁺) appear at higher binding energies (around 401-402 eV).

C 1s: The C 1s spectrum can be deconvoluted to identify carbon in different chemical states, such as C-C/C-H, C-N, and C-O.

O 1s: The O 1s spectrum can help differentiate between Si-O-Si, Si-OH, and adsorbed water. aau.dk

XPS is therefore invaluable for verifying the successful grafting of the aminosilane (B1250345) onto a substrate and for investigating the chemical nature of the resulting surface layer.

Table 3: Typical XPS Binding Energies for Aminosilane-Modified Surfaces

| Element (Core Level) | Chemical State | Typical Binding Energy (eV) |

|---|---|---|

| Si 2p | Si-O (Siloxane/Silica) | 102.0 - 103.5 |

| N 1s | C-NH₂ (Amine) | 399.0 - 400.0 |

| N 1s | C-NH₃⁺ (Protonated Amine) | 401.0 - 402.0 |

| O 1s | Si-O -Si | ~532.5 |

| C 1s | C-C, C-H | ~285.0 |

Note: Binding energies are referenced to the adventitious C 1s peak at 284.8-285.0 eV and can exhibit slight variations.

Morphological and Textural Characterization of Hybrid Materials

Beyond the chemical composition, the physical structure and organization of materials derived from this compound are critical to their function. A combination of scattering and microscopy techniques is used to characterize these properties from the nanoscale to the microscale.

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating nanoscale structural features, such as the size, shape, and arrangement of particles or pores, over length scales typically ranging from 1 to 100 nm. It is particularly useful for characterizing the ordered mesostructures found in materials like functionalized mesoporous silica (B1680970). nih.govacs.org

In systems where this compound is co-condensed with other silica precursors in the presence of a templating agent (e.g., a surfactant), SAXS can be used to determine the periodicity and symmetry of the resulting pore structure (e.g., hexagonal, cubic). The position of the diffraction peaks in a SAXS pattern relates to the repeating distances within the material, while the peak shape and width provide information about the degree of ordering and the size of the ordered domains. Modeling of SAXS data can provide detailed quantitative information about the structure. anu.edu.au

Electron microscopy techniques are essential for directly visualizing the morphology and nanostructure of materials. nanocomposix.commdpi.com

Scanning Electron Microscopy (SEM): SEM provides images of a sample's surface by scanning it with a focused beam of electrons. It is used to study the surface topography, texture, and morphology of materials at the micro- and nanoscale. researchgate.net For surfaces treated with this compound, SEM can reveal changes in surface roughness and the formation of silane (B1218182) layers or aggregates. It is particularly useful for assessing the uniformity of coatings on various substrates.

Together, these microscopy techniques provide direct, real-space information that complements the statistical, reciprocal-space data obtained from scattering techniques, offering a complete picture of the material's architecture.

Gas Adsorption (e.g., N2 Physisorption) for Porosity and Specific Surface Area Analysis

Gas physisorption, most commonly utilizing nitrogen (N2) at 77 K, is a critical technique for characterizing the porous structure of materials modified with this compound. This analysis provides quantitative data on key textural properties, including the specific surface area, pore volume, and pore size distribution. The underlying principle involves measuring the amount of gas adsorbed onto a solid surface at various relative pressures. The resulting adsorption-desorption isotherm provides a wealth of information about the material's surface and porosity.

When this compound is grafted onto a porous substrate, the silane molecules anchor to the surface and can subsequently cross-link, forming a polymer network. This process invariably alters the physical topography of the substrate. N2 physisorption is employed to quantify these changes. A decrease in specific surface area and pore volume after silanization is a strong indicator of successful surface functionalization, as the grafted aminopropylsilane (B1237648) groups occupy space within the pores and on the surface.

The Brunauer-Emmett-Teller (BET) method is widely applied to the N2 adsorption isotherm data to calculate the specific surface area. This model describes the multilayer adsorption of gas molecules on the material's surface. Furthermore, methods like the Barrett-Joyner-Halenda (BJH) analysis can be applied to the desorption branch of the isotherm to determine the pore size distribution, revealing how the silane coating affects pores of different sizes.

Research on various porous substrates, such as mesoporous silica, demonstrates the utility of this technique. The functionalization with aminosilanes typically leads to a reduction in the measured surface area and pore volume, confirming that the silane molecules have been successfully grafted onto the internal and external surfaces of the material. researchgate.netresearchgate.net This reduction is directly related to the density of the grafted layer.

Table 1: Effect of Aminosilane Functionalization on Textural Properties of Mesoporous Silica

This interactive table summarizes typical changes in surface properties of a mesoporous support material after functionalization with an aminosilane. The data illustrates a common trend observed in research findings.

| Material | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |

| Unmodified Mesoporous Silica | 950 | 0.98 | 4.1 |

| Aminosilane-Functionalized Silica | 620 | 0.75 | 3.8 |

Note: Data is representative of typical results found in scientific literature for aminosilane-modified mesoporous materials. researchgate.netresearchgate.net

Thermal Characterization for Network Formation and Stability

Thermogravimetric Analysis (TGA) for Characterizing Degree of Polymerization and Organic Content Integrity

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. netzsch.comtainstruments.com For systems involving this compound, TGA is an indispensable tool for quantifying the amount of organic material successfully grafted onto a substrate and for assessing the thermal stability of the resulting silane network.

The analysis involves heating a small quantity of the aminosilane-modified material at a constant rate. The resulting TGA curve plots the percentage of weight loss against temperature. For a functionalized material, the TGA thermogram typically shows distinct weight loss steps. An initial weight loss at lower temperatures (e.g., below ~150°C) is often attributed to the desorption of physically adsorbed water or residual solvents. ncsu.edumdpi.com The subsequent, more significant weight loss at higher temperatures corresponds to the thermal decomposition of the grafted organic aminopropyl groups. researchgate.netresearchgate.net

By comparing the TGA curve of the unmodified substrate with that of the this compound-modified material, the percentage of grafted organic content can be precisely calculated from the weight loss in the decomposition temperature range. This value serves as a quantitative measure of the grafting density and, indirectly, the extent of polymerization of the silane layer on the surface. A higher percentage of weight loss indicates a greater degree of functionalization.

Furthermore, the onset temperature of decomposition provides crucial information about the thermal stability of the aminosilane coating. ncsu.edu The formation of a stable, cross-linked siloxane (Si-O-Si) network on the substrate generally results in enhanced thermal stability compared to the individual silane molecules. researchgate.net TGA can, therefore, be used to verify the integrity of the organic network and its covalent attachment to the substrate. An increase in the decomposition temperature of a substrate after silanization is evidence of this enhanced stability. ncsu.edu

Table 2: TGA Data for an Unmodified Substrate vs. Aminosilane-Functionalized Substrate

This interactive table presents typical TGA results, comparing a bare substrate to one functionalized with an aminosilane. The data highlights how TGA is used to determine organic content and thermal stability.

| Sample | Onset of Decomposition (°C) | Weight Loss in Decomposition Region (%) |

| Unmodified Substrate (e.g., Silica) | > 800 | < 1.0 |

| Aminosilane-Functionalized Substrate | ~310 | 12.5 |

Note: Data is representative of typical results found in scientific literature. The weight loss is calculated after accounting for moisture loss at lower temperatures. ncsu.eduresearchgate.net

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a powerful tool for elucidating the fundamental properties of molecules. These calculations can predict molecular geometries, reaction energies, and the pathways of chemical transformations.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and has been applied to understand the reaction mechanisms of similar organosilanes. For instance, DFT calculations have been employed to study the hydrolysis of organoalkoxysilanes, which is the initial and crucial step in their application for surface modification and sol-gel processes.

A computational study combining DFT with molecular dynamics (MD) simulations on aminopropyltrimethoxysilane, a related aminosilane (B1250345), revealed that the first step of hydrolysis is exothermic. nih.gov Such studies help in understanding the energetics of the reaction pathway. The reactivity of different α-aminomethyl triethoxysilanes has been linked to the formation of electron conjugation between the nitrogen and silicon atoms, a phenomenon that can be elucidated through DFT calculations to understand the mechanism of self-catalytic cross-linking reactions.

DFT is also instrumental in analyzing transition states, which are high-energy intermediates in a reaction. By calculating the energy barriers of these transition states, researchers can predict reaction rates and determine the most likely reaction pathway. For example, in the hydrolysis of siloxane bonds, which are formed after the initial hydrolysis and condensation of silanes, ab initio calculations have shown that protonation of the siloxane oxygen (acid catalysis) and basic assistance to the nucleophile are key factors in reducing the energy barrier of the reaction. researchgate.net

Table 1: Representative Energetic Data from DFT Calculations on Related Silane (B1218182) Reactions

| Reaction Step | System | Calculated Energy Change | Computational Method |

| First Hydrolysis Step | Aminopropyltrimethoxysilane | Exothermic | DFT |

| Siloxane Bond Hydrolysis | Generic Siloxane | Energy barrier reduction with acid/base catalysis | Ab initio |

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods are highly accurate for predicting molecular geometries (bond lengths, bond angles) and the energetics of different molecular conformations.

For organosilanes, ab initio calculations can be used to determine the most stable three-dimensional structure of the molecule and its hydrolyzed intermediates (silanols). Theoretical ab initio calculations have been used to simulate the hydrolysis of the siloxane bond under different conditions, providing insights into the stability of these bonds which are fundamental to the structure of polysiloxane networks. researchgate.net These calculations help in understanding factors that influence the durability of materials formed from these silanes.

The reactivity of aminosilanes is significantly influenced by electron and proton transfer processes, particularly during hydrolysis and condensation reactions. The amino group in 1-(triethoxysilyl)methanamine can act as an internal catalyst for these reactions, a process that involves proton transfer.

Theoretical studies on the hydrolysis of siloxane bonds have highlighted the role of hydrogen bond complexes in facilitating proton transfer from the nucleophile (e.g., a water molecule) to the leaving group. researchgate.net These complexes can consist of water molecules, silanol (B1196071) groups, and any present acid or base catalysts. Quantum chemical calculations can model these interactions and quantify their effect on the reaction's energy barrier, thereby elucidating the proton transfer mechanism.

Molecular Dynamics Simulations for Material Behavior and Interfacial Phenomena

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This method is particularly useful for understanding the behavior of materials at the nanoscale and for investigating phenomena at interfaces.

Atomistic MD simulations have been used to investigate the interactions between silane-functionalized surfaces and polymer melts. For instance, simulations of poly(dimethylsiloxane) (PDMS) melts in contact with silica (B1680970) surfaces have shown that strong interactions can lead to a higher density and slower dynamics of the polymer at the interface. researchgate.net By simulating the behavior of this compound on a surface, one could predict how it would affect the adhesion and dynamics of an overlying polymer layer.

Coarse-grained simulations, which group atoms into larger pseudo-atoms, allow for the study of larger systems and longer timescales. These simulations are suitable for modeling the collective behavior of polymers and the formation of larger structures, although specific studies involving this compound are not prominent in the literature.

The sol-gel process involves the hydrolysis and subsequent condensation of precursors like this compound to form a cross-linked network. MD simulations can provide a dynamic picture of how these molecules self-assemble and form networks in solution.

Simulations can track the formation of oligomers and their eventual aggregation into a gel. For example, MD simulations of organoalkoxysilane hydrolysis have been used to determine the number of surrounding water molecules, which is a critical parameter for understanding the reaction environment. nih.gov Such simulations can also provide insights into how the organic functional group (in this case, the aminomethyl group) influences the structure and properties of the resulting sol-gel material. Molecular dynamics simulations have also been used to study the agglomeration process of nanoparticles, which can be influenced by surface functionalization with silanes.

Machine Learning and Data-Driven Approaches in Organosilane Research

The intersection of computational chemistry and artificial intelligence has catalyzed a paradigm shift in the study and application of organosilanes, including this compound. Machine learning (ML) and data-driven methodologies are increasingly being employed to navigate the vast chemical space of organosilanes, offering powerful tools to predict their behavior and optimize their synthesis. arxiv.orguic.edu These advanced computational techniques can model complex, nonlinear relationships between molecular structures and material properties that are often difficult to capture with traditional experimental or theoretical approaches alone. arxiv.org By leveraging large datasets from simulations and experiments, researchers can build predictive models that accelerate the discovery and design of new organosilane-based materials with tailored functionalities. This section explores the application of these cutting-edge computational strategies in the context of organosilane research, with direct relevance to understanding and utilizing compounds like this compound.

Predictive Modeling of Molecular Properties and Material Performance

A significant application of machine learning in organosilane research is the development of predictive models for molecular properties and the performance of materials derived from them. These models are often built upon the principles of Quantitative Structure-Property Relationships (QSPR), which correlate the chemical structure of a molecule with its physical, chemical, or biological properties. researchgate.netnih.gov

Researchers have successfully used a combination of molecular dynamics (MD) simulations and machine learning to predict the performance of different silanes, including aminosilanes, in high-strain-rate applications. udel.edu In such studies, MD simulations generate data on failure mechanisms and energy absorption capabilities of various silane molecules at interfaces. This data is then used to train ML models that can predict the performance of new, untested silane candidates, thereby guiding the selection of optimal compounds for specific applications. udel.eduresearchgate.net For instance, the energy absorbed during bond failure, a critical performance metric, can be predicted for different classes of silanes.

| Silane Group | Example Compound | Primary Failure Location | Relative Energy Absorbed to Overcome Non-Bonded Interactions |

|---|---|---|---|

| Group 1 (Aminosilane) | 3-Aminopropyltrimethoxysilane | Bond connected to Silicon atom | 20-28% of total energy |

| Group 2 (Diaminosilane) | N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane | Bond connected to internal Nitrogen atom | 20-28% of total energy |

| Group 3 (Epoxysilane) | (3-Glycidoxypropyl)trimethoxysilane | Bond connected to Oxygen atom | 20-28% of total energy |

Data sourced from studies on silane chemistry optimization using molecular dynamics and machine learning. udel.edu

Similarly, QSPR models have been developed to predict key physicochemical properties of organosilicon compounds, such as flash points, from their molecular structure. axeleratio.com These models often use regression analysis or neural networks and rely on molecular descriptors like the total number of carbon atoms and the normal boiling point. axeleratio.comnih.gov The accuracy of these models is typically high, with correlation coefficients often exceeding 0.95, demonstrating their reliability for predictive purposes. axeleratio.com

| Parameter | Value | Description |

|---|---|---|

| a0 | -59.8301 | Regression constant |

| a1 | 0.7065 | Coefficient for Normal Boiling Point (Tnb) |

| a2 | -1.3185 | Coefficient for Total Number of Carbon Atoms (NC) |

| r | 0.9647 | Multiple correlation coefficient |

Based on the equation Tf = a0 + a1Tnb + a2NC for a dataset of 86 silane compounds. axeleratio.com

Furthermore, first-principles theoretical studies, which can be computationally intensive, are used to generate data for training ML models. For example, in the context of atomic layer deposition (ALD), density functional theory (DFT) calculations have been used to determine the adsorption energies, reaction energy barriers, and desorption energies of various aminosilane precursors on silica surfaces. researchgate.net This data is crucial for predicting the reactivity and suitability of precursors like this compound for creating high-quality thin films. Machine learning models trained on such quantum chemical data can then rapidly screen vast libraries of potential precursors to identify candidates with optimal properties for specific ALD processes. researchgate.netnih.gov

Optimization of Synthetic Pathways and Catalytic Processes

Beyond predicting properties, machine learning and data-driven approaches are instrumental in optimizing the synthesis of organosilanes. nih.gov The synthesis of compounds like this compound often involves complex reaction landscapes with multiple variables, including temperature, pressure, catalyst choice, and reactant ratios. mdpi.com Manually optimizing these parameters is a labor-intensive and often inefficient process. beilstein-journals.org

Data-driven statistical design of experiments, such as the response surface methodology, has been applied to optimize the sol-gel synthesis of (amino)organosilane hybrid nanoparticles. rsc.org In these studies, the influence of variables like polymerization time, temperature, and the molar ratio of silane precursors on outcomes such as product yield and surface charge (zeta potential) is systematically investigated. Analysis of variance can then identify the statistically significant factors affecting the synthesis, allowing for the prediction of optimal reaction conditions. rsc.org

| Response Function | Statistically Significant Factors | Range of Achieved Values |

|---|---|---|

| Zeta Potential | Polymerization Temperature, Component Ratio | -48.8 mV to +61.2 mV |

| Product Yield | Component Ratio | Up to 4.7 g |

Findings from a multivariate experimental design for the synthesis of APTES-TEOS copolymers. rsc.org

More advanced approaches involve the use of autonomous platforms that integrate robotic experimentation with machine learning algorithms for a closed-loop, self-optimizing process. nih.govchemrxiv.org These systems can explore a high-dimensional parameter space more efficiently than human researchers. nih.gov Machine learning algorithms, particularly Bayesian optimization, are well-suited for this task as they can intelligently select the next set of experimental conditions to maximize information gain and converge on an optimal solution with a minimal number of experiments. arxiv.orgarxiv.org Such autonomous systems have been used to optimize various chemical reactions, and the principles are directly applicable to the synthesis of organosilanes and the catalysts used in their production. digitellinc.combeilstein-journals.org By learning from each experiment, these platforms can navigate the complex interplay of reaction variables to identify pathways that maximize yield and selectivity for target compounds like this compound. nih.govbeilstein-journals.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.